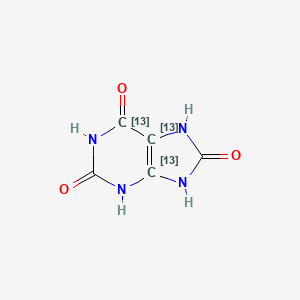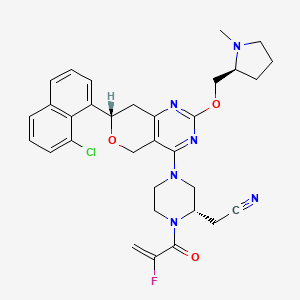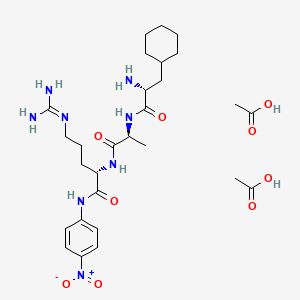
H-D-CHA-Ala-Arg-pNA (diacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-D-CHA-Ala-Arg-pNA (diacetate) is a chromogenic substrate used in amidolytic assays. It is the diacetate form of H-D-CHA-Ala-Arg-pNA, which is known for its application in measuring enzyme activity, particularly thrombin . The compound has a molecular weight of 638.71 and a chemical formula of C28H46N8O9 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-CHA-Ala-Arg-pNA (diacetate) involves the coupling of cyclohexylalanyl, alanyl, and arginine residues with para-nitroanilide. The diacetate form is achieved by acetylating the compound with acetic acid . The reaction conditions typically involve:
Buffer: 20 mM Tris, 200 mM NaCl, 0.1% PEG 8000, pH 8.0
Temperature: 37°C
Substrate: 0.5 mM
Enzyme: 5 nM human Thrombin
Industrial Production Methods
Industrial production methods for H-D-CHA-Ala-Arg-pNA (diacetate) are not extensively documented. the process likely involves large-scale peptide synthesis techniques, followed by purification and acetylation steps to obtain the diacetate form .
Chemical Reactions Analysis
Types of Reactions
H-D-CHA-Ala-Arg-pNA (diacetate) primarily undergoes amidolytic reactions, where it serves as a substrate for enzymes like thrombin . The compound can also participate in hydrolysis reactions due to the presence of amide bonds.
Common Reagents and Conditions
Reagents: Human thrombin, acetic acid
Conditions: pH 8.0, 37°C, presence of buffer solutionsMajor Products Formed
The major product formed from the amidolytic reaction of H-D-CHA-Ala-Arg-pNA (diacetate) is para-nitroaniline, which is released upon cleavage by the enzyme .
Scientific Research Applications
H-D-CHA-Ala-Arg-pNA (diacetate) is widely used in scientific research for its role as a chromogenic substrate in enzyme assays. Its applications include:
Chemistry: Used in the study of enzyme kinetics and inhibition.
Biology: Employed in assays to measure the activity of proteolytic enzymes like thrombin.
Medicine: Utilized in diagnostic assays to monitor blood coagulation and related disorders.
Industry: Applied in the development of pharmaceuticals and enzyme-based products
Mechanism of Action
H-D-CHA-Ala-Arg-pNA (diacetate) exerts its effects by serving as a substrate for amidolytic enzymes. When the enzyme, such as thrombin, cleaves the amide bond in the compound, it releases para-nitroaniline, which can be quantitatively measured due to its chromogenic properties . This mechanism allows researchers to monitor enzyme activity and kinetics.
Comparison with Similar Compounds
Similar Compounds
H-D-CHA-Ala-Arg-pNA: The non-diacetate form, used similarly in enzyme assays
H-D-CHA-Ala-Arg-pNA (HY-150523): Another form of the compound used in similar applications
Uniqueness
H-D-CHA-Ala-Arg-pNA (diacetate) is unique due to its diacetate form, which enhances its solubility and stability in aqueous solutions. This makes it particularly suitable for use in various biochemical assays .
Properties
Molecular Formula |
C28H46N8O9 |
|---|---|
Molecular Weight |
638.7 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-cyclohexylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide |
InChI |
InChI=1S/C24H38N8O5.2C2H4O2/c1-15(29-22(34)19(25)14-16-6-3-2-4-7-16)21(33)31-20(8-5-13-28-24(26)27)23(35)30-17-9-11-18(12-10-17)32(36)37;2*1-2(3)4/h9-12,15-16,19-20H,2-8,13-14,25H2,1H3,(H,29,34)(H,30,35)(H,31,33)(H4,26,27,28);2*1H3,(H,3,4)/t15-,19+,20-;;/m0../s1 |
InChI Key |
GOOYGVMAIMOCLQ-AWFQOOCHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H](CC2CCCCC2)N.CC(=O)O.CC(=O)O |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2CCCCC2)N.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(6-Fluoropyridin-3-yl)-2-[4-(3-methylimidazol-4-yl)piperidin-1-yl]benzonitrile](/img/structure/B12371517.png)
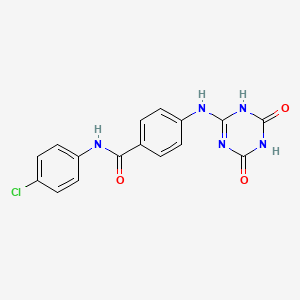
![[6-(difluoromethyl)-5-fluoropyridin-2-yl]-[(4S,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone](/img/structure/B12371536.png)

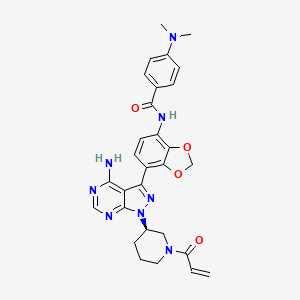

![3-(4-hydroxy-3-methoxyphenyl)-N-[4-[3-(4-hydroxy-3-methoxyphenyl)propanoylamino]butyl]propanamide](/img/structure/B12371552.png)

![tetrasodium;7-anilino-4-hydroxy-3-[[6-sulfonato-4-[[6-sulfonato-4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12371567.png)
![(2S)-2-[(2R,5R,6R)-6-ethyl-2-hydroxy-5-(2-methylpropyl)oxan-2-yl]-2-hydroxy-N-[(3S,4S,13S,19R)-17-hydroxy-8,13,14-trimethyl-2,6,9,12,15,18-hexaoxo-4-propan-2-yl-5-oxa-1,8,11,14,17,23-hexazabicyclo[17.4.0]tricosan-3-yl]propanamide](/img/structure/B12371571.png)

